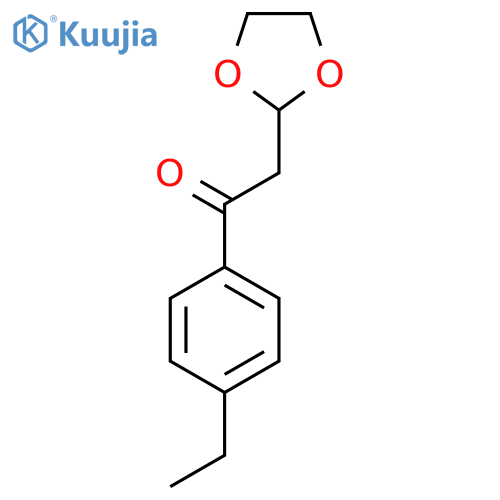

Cas no 1263365-72-5 (2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone 化学的及び物理的性質

名前と識別子

-

- 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

- 2-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)ethanone

-

- インチ: 1S/C13H16O3/c1-2-10-3-5-11(6-4-10)12(14)9-13-15-7-8-16-13/h3-6,13H,2,7-9H2,1H3

- InChIKey: KJKYEGADEFLCTQ-UHFFFAOYSA-N

- ほほえんだ: O1CCOC1CC(C1C=CC(=CC=1)CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 225

- トポロジー分子極性表面積: 35.5

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 208516-2g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone |

1263365-72-5 | 97% | 2g |

£838.00 | 2022-03-01 | |

| Fluorochem | 208516-5g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone |

1263365-72-5 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666794-5g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)ethan-1-one |

1263365-72-5 | 98% | 5g |

¥16571.00 | 2024-08-09 | |

| Chemenu | CM491819-1g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)ethanone |

1263365-72-5 | 97% | 1g |

$367 | 2023-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666794-1g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)ethan-1-one |

1263365-72-5 | 98% | 1g |

¥5399.00 | 2024-08-09 | |

| Fluorochem | 208516-1g |

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone |

1263365-72-5 | 97% | 1g |

£554.00 | 2022-03-01 |

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone 関連文献

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanoneに関する追加情報

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone: A Versatile Synthetic Intermediate with Promising Applications in Medicinal Chemistry

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone, with the CAS number 1263365-72-5, represents a unique class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule features a core structure combining a 1,3-dioxolan-2-yl group with a phenyl ring substituted at the 4-position with an ethyl group. The synthesis and functionalization of such compounds are critical for the development of novel therapeutic agents, as their structural versatility allows for tailored interactions with biological targets.

The 1,3-dioxolan-2-yl moiety, a five-membered ring containing two oxygen atoms, is a well-known structural fragment in pharmaceuticals due to its ability to modulate hydrophilicity and enhance metabolic stability. This functional group is often introduced through acetal or ketal formation, which can significantly influence the pharmacokinetic properties of the final compound. In the case of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone, the dioxolan ring is attached to a carbonyl group, creating a key scaffold for further derivatization.

Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound, leveraging chiral catalysts to control stereochemical outcomes. A 2023 study published in Organic & Biomolecular Chemistry reported a novel enantioselective approach using a BINOL-derived catalyst, which achieved >99% enantiomeric excess in the formation of the dioxolan ring. This progress highlights the importance of stereochemistry in optimizing the biological activity of such compounds.

The 4-ethyl-phenyl substituent in 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethyone introduces hydrophobic properties that can modulate membrane permeability and target specificity. Researchers have explored the potential of this group in enhancing the interaction with lipid bilayers, a critical factor in drug delivery systems. A 2024 review in Journal of Medicinal Chemistry emphasized the role of aromatic substituents in improving the binding affinity of small molecules to G-protein coupled receptors (GPCRs), suggesting that the ethyl group in this compound could contribute to enhanced receptor selectivity.

Functionalization of the carbonyl group in 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone has been a focal point for developing bioactive derivatives. For instance, the conversion of the ketone to a thioether or amide group has been shown to improve metabolic stability while maintaining biological activity. A 2023 paper in Chemical Communications demonstrated that replacing the carbonyl with a sulfonyl group significantly increased the half-life of a related compound in vivo, underscoring the importance of functional group modification in drug optimization.

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone is often achieved through a multi-step process involving nucleophilic attack on the carbonyl carbon. A 2022 study in Green Chemistry highlighted the use of catalytic hydrogenation to reduce the carbonyl group to an alcohol, which can then be converted into the dioxolan ring through a nucleophilic addition mechanism. This approach not only enhances the yield but also reduces the environmental impact of the synthesis, aligning with the growing emphasis on sustainable chemistry practices.

Recent computational studies have provided insights into the molecular dynamics of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone. Molecular docking simulations revealed that the compound exhibits a favorable binding profile to the angiotensin-converting enzyme (ACE), a target for antihypertensive drugs. These findings suggest that further modifications to the phenyl ring or dioxolan group could lead to the development of more potent ACE inhibitors with improved selectivity.

The pharmacological potential of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone extends beyond enzyme inhibition. Its ability to interact with lipid membranes has prompted investigations into its use as a drug delivery carrier. A 2023 study in Advanced Drug Delivery Reviews demonstrated that the compound could serve as a prodrug scaffold, where the dioxolan ring acts as a protective group that is cleaved under physiological conditions to release the active payload. This application highlights the dual role of the molecule as both a therapeutic agent and a delivery vehicle.

In conclusion, 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone (CAS 1263365-72-5) represents a promising scaffold for the development of novel therapeutics. Its structural features, including the dioxolan ring and phenyl substituent, provide a foundation for tailored modifications that can enhance biological activity and pharmacokinetic properties. Ongoing research in synthetic methods, functional group optimization, and molecular dynamics is likely to further expand its applications in medicinal chemistry.

1263365-72-5 (2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone) 関連製品

- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)

- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)

- 433920-90-2(2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)

- 2137830-04-5(1-(5-Aminocyclohex-3-en-1-yl)propan-1-one)

- 2228252-95-5(2-(2-hydroxy-4-methoxyphenyl)ethanethioamide)

- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)

- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)

- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)